molecular formula C9H9F2NO2 B1393379 3-Ethoxy-2,4-difluorobenzamide CAS No. 1017779-91-7

3-Ethoxy-2,4-difluorobenzamide

Cat. No.: B1393379
CAS No.: 1017779-91-7
M. Wt: 201.17 g/mol
InChI Key: SQCQKFZIDMTPGR-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzamide is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, along with an amide group (-CONH2). This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluorobenzamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2,4-difluorobenzoic acid as the starting material.

  • Esterification: The carboxylic acid group is first converted to an ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Amidation: The ethyl ester is then converted to the amide group using ammonia or an ammonium salt under high-pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2,4-difluorobenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethoxy-2,4-difluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the context of its use.

Comparison with Similar Compounds

3-Ethoxy-2,4-difluorobenzamide is similar to other fluorinated benzamides, such as 2,4-difluorobenzamide and 3-ethoxybenzamide. its unique combination of an ethoxy group and two fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. The presence of fluorine atoms can enhance the compound's stability and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCQKFZIDMTPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305837
Record name 3-Ethoxy-2,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-91-7
Record name 3-Ethoxy-2,4-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,4-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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